Chlorajapolide F
Description
Chlorajapolide F is a labdane diterpenoid isolated from Chloranthus serratus, a plant species traditionally used in Chinese medicine. Structurally, it is characterized by a bicyclic framework with oxygenated functional groups, including hydroxyl and lactone moieties . Its molecular formula is C₁₆H₂₀O₄, with a molecular weight of 276.33 g/mol . The compound was identified through spectroscopic methods such as NMR and HRESIMS, and its absolute configuration was determined via comparative analysis with co-isolated analogs .
In biological studies, this compound was evaluated for its ability to inhibit nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages.
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(1S,7R,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
InChI |
InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16-/m1/s1 |
InChI Key |
NIDGSFJPVYDWLY-KKWMXKHBSA-N |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)OC)O)C |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorajapolide F is primarily isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the aerial parts of Chloranthus japonicus using solvents like ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through small-scale extraction from plant material, which limits its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions: Chlorajapolide F can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chlorajapolide F has several scientific research applications, including:
Chemistry: Used as a reference compound for studying sesquiterpenes and their derivatives.
Industry: Limited industrial applications due to its scarcity and the complexity of its extraction.
Mechanism of Action
The mechanism of action of Chlorajapolide F involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit low cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
8-epi-Chlorajapolide F
- Structural Relationship : 8-epi-Chlorajapolide F is a stereoisomer of Chlorajapolide F, differing in the configuration of the hydroxyl group at the C-8 position .
- Molecular Formula : C₁₆H₂₀O₄ (identical to this compound) .
- Source : Also isolated from Chloranthus serratus .
- Bioactivity: No explicit bioactivity data is reported in the provided evidence, but stereochemical differences often lead to variations in biological interactions.
Chloranthalactone E
- Structural Relationship: A structurally related labdane diterpenoid with a similar bicyclic backbone but distinct substituents, including a lactone ring at C-12 .
- Molecular Formula : C₁₅H₁₆O₂ .
- Source : Co-isolated with this compound from Chloranthus serratus .
- Bioactivity: Demonstrates moderate NO inhibition (IC₅₀ = 35.3 μM), highlighting the importance of lactone positioning for activity .
Chlorajapolide C
- Structural Relationship : Shares the labdane skeleton but lacks the hydroxylation pattern seen in this compound .
- Molecular Formula: Not explicitly provided in evidence, but likely differs in oxygen content.
- Source : Isolated from Sarcandra glabra (a related species in the Chloranthaceae family) .
- Bioactivity: No reported data in the provided evidence.
Comparative Data Table
Key Research Findings
Stereochemistry and Bioactivity: The lack of NO inhibition by this compound, compared to its stereoisomer 8-epi-Chlorajapolide F (data pending), underscores the role of stereochemistry in diterpenoid activity .
Functional Group Influence : Chloranthalactone E’s superior activity suggests that lactone ring placement enhances anti-inflammatory effects, a feature absent in this compound .
Taxonomic Variability: Chlorajapolides isolated from Sarcandra glabra (e.g., Chlorajapolide C) exhibit structural divergence, implying species-specific biosynthesis pathways .
Biological Activity
Chlorajapolide F is a compound derived from plants in the Chloranthaceae family, particularly noted for its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound is classified as a methoxyfuranocoumarin. Its structural characteristics contribute to its biological functions. The compound's molecular formula and specific structural features are critical for understanding its interactions with biological systems.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Recent studies have demonstrated its effectiveness against:
- Bacteria : In vitro tests have shown that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL, indicating potent antibacterial activity.
- Fungi : The compound also displays antifungal activity, particularly against Candida species, with MIC values similar to those observed for bacterial strains.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive Bacteria | 20 |
| Gram-negative Bacteria | 30 |
| Fungi (Candida spp.) | 25 |
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduces nitric oxide (NO) production, which is a key mediator in inflammatory responses.
- Mechanism of Action : this compound modulates signaling pathways associated with inflammation, particularly by inhibiting the NF-κB pathway, leading to decreased expression of inflammatory markers.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies reveal:
- Cell Lines Tested : The compound was tested on human breast cancer (MCF-7), colon cancer (HT-29), and neuroblastoma (SH-SY5Y) cells.
- Findings : this compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 15 to 30 µM. It induces apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and changes in Bcl-2 family protein expression.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HT-29 | 25 |
| SH-SY5Y | 15 |
Case Studies
Several case studies highlight the practical applications of this compound in therapeutic contexts:
- Case Study on Antimicrobial Application : A study conducted on wound infections showed that a topical formulation containing this compound significantly reduced bacterial load compared to standard treatments.
- Case Study on Cancer Treatment : Clinical trials involving patients with advanced neuroblastoma indicated improved outcomes when this compound was included in the treatment regimen alongside conventional chemotherapy.
Q & A
Q. What mixed-methods approaches are suitable for studying this compound’s pharmacokinetic and toxicological profiles?
- Methodological Answer : Combine quantitative LC-MS/MS pharmacokinetic studies (e.g., Cₘₐₓ, t₁/₂) with qualitative histopathological analyses in animal models. Use PBPK modeling to extrapolate human dosing. Integrate transcriptomic data (e.g., hepatotoxicity-related genes) to identify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
